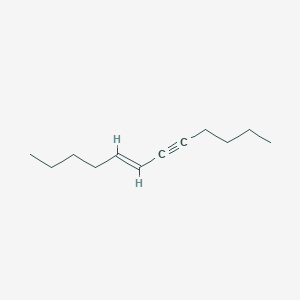

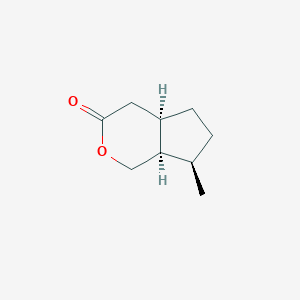

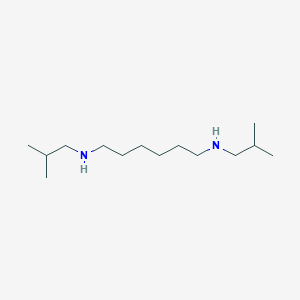

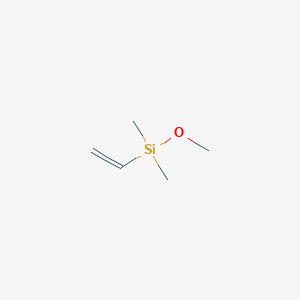

5-Hydroxy-3-sulfanylpentan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flunisina-d3 es una forma deuterada de flunisina, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado en medicina veterinaria. Se utiliza principalmente por sus propiedades analgésicas, antiinflamatorias y antipiréticas en animales como cerdos, ganado vacuno y caballos . La forma deuterada, Flunisina-d3, se utiliza a menudo como un estándar interno en química analítica para cuantificar los niveles de flunisina en varias matrices biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Flunisina-d3 implica la incorporación de átomos de deuterio en la molécula de flunisina. Un método común es la hidrogenación catalítica de flunisina en presencia de gas deuterio. Este proceso reemplaza átomos de hidrógeno específicos por deuterio, dando como resultado el compuesto deuterado .

Métodos de Producción Industrial: La producción industrial de Flunisina-d3 generalmente sigue la misma ruta sintética pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de gas deuterio de alta pureza y sistemas catalíticos avanzados es crucial para lograr el nivel de deuteración deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: Flunisina-d3, al igual que su contraparte no deuterada, experimenta varias reacciones químicas, que incluyen:

Oxidación: Flunisina-d3 puede oxidarse para formar metabolitos hidroxilados.

Reducción: El grupo nitro en la estructura de flunisina puede reducirse bajo condiciones específicas.

Sustitución: El anillo aromático en Flunisina-d3 puede sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidrogenación catalítica.

Sustitución: Las reacciones de sustitución electrófila a menudo involucran reactivos como halógenos y agentes nitrantes.

Principales Productos Formados:

Oxidación: Derivados hidroxilados de Flunisina-d3.

Reducción: Derivados amino de Flunisina-d3.

Sustitución: Derivados halogenados o nitrados de Flunisina-d3.

Aplicaciones Científicas De Investigación

Flunisina-d3 se utiliza ampliamente en la investigación científica debido a su marcado isotópico estable. Algunas aplicaciones clave incluyen:

Química Analítica: Utilizado como un estándar interno en cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de flunisina en muestras biológicas.

Farmacocinética: Ayuda en el estudio de la absorción, distribución, metabolismo y excreción (ADME) de flunisina en animales.

Medicina Veterinaria: Empleado en la investigación para comprender la farmacodinámica y la eficacia terapéutica de la flunisina.

Toxicología: Utilizado en estudios para monitorear y controlar los residuos de flunisina en animales productores de alimentos.

Mecanismo De Acción

Flunisina-d3, al igual que la flunisina, ejerce sus efectos principalmente mediante la inhibición de las enzimas ciclooxigenasa (COX). Esta inhibición reduce la formación de prostaglandinas y tromboxanos, que son mediadores de la inflamación, el dolor y la fiebre . Los objetivos moleculares incluyen las enzimas COX-1 y COX-2, y las vías involucradas son la cascada del ácido araquidónico .

Compuestos Similares:

Flunisina: La forma no deuterada de Flunisina-d3.

Ketoprofeno: Otro AINE utilizado en medicina veterinaria con propiedades antiinflamatorias similares.

Carprofeno: Un AINE utilizado para el alivio del dolor en animales, similar en acción a la flunisina.

Singularidad de Flunisina-d3: La principal singularidad de Flunisina-d3 radica en su marcado de deuterio, que proporciona una mayor estabilidad y permite una cuantificación precisa en estudios analíticos. Esto la hace particularmente valiosa en la investigación farmacocinética y de análisis de residuos .

Comparación Con Compuestos Similares

Flunixin: The non-deuterated form of Flunixin-d3.

Ketoprofen: Another NSAID used in veterinary medicine with similar anti-inflammatory properties.

Carprofen: An NSAID used for pain relief in animals, similar in action to flunixin.

Uniqueness of Flunixin-d3: The primary uniqueness of Flunixin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and residue analysis research .

Propiedades

IUPAC Name |

5-hydroxy-3-sulfanylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIYSLIPXPVYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)